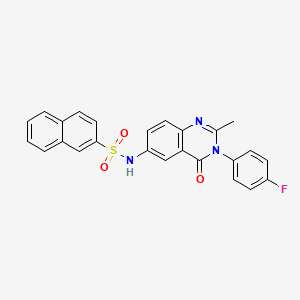

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)naphthalene-2-sulfonamide

Description

This compound belongs to the quinazolinone-sulfonamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a naphthalene-2-sulfonamide moiety at position 4. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O3S/c1-16-27-24-13-9-20(15-23(24)25(30)29(16)21-10-7-19(26)8-11-21)28-33(31,32)22-12-6-17-4-2-3-5-18(17)14-22/h2-15,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBGSIHRSFPOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular interactions associated with this sulfonamide derivative.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with naphthalene sulfonyl chloride followed by cyclization with appropriate carbonyl compounds. The resulting structure features a quinazoline core linked to a naphthalene sulfonamide moiety, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have shown that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain compounds within this class can inhibit cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 |

| 5c | A549 | 0.33 ± 0.01 |

| 10f | 1321 N1 | 8.22 |

The compound 5c , which shares structural similarities with this compound, was noted for its potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Molecular docking studies indicate that these compounds interact with the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for mitosis . This mechanism is supported by structure-activity relationship (SAR) analyses that suggest modifications on the naphthalene or quinazoline moieties can enhance or diminish biological activity.

Case Studies

- MCF-7 Cell Line Study : In a detailed study involving MCF-7 cells, compound 5c was shown to induce apoptosis via caspase activation and mitochondrial membrane potential disruption . The study highlighted the importance of the naphthalene moiety in enhancing cytotoxicity.

- 1321 N1 Astrocytoma Cells : Compound 10f exhibited significant cytotoxicity against human astrocytoma cells with an IC50 value of 8.22 µM. This suggests potential applications in treating brain tumors .

Safety Profile

The safety profile of these compounds was evaluated using normal human liver cell lines (LO2). Notably, compound 5c exhibited moderate cytotoxicity (IC50 = 12.73 µM), indicating a favorable therapeutic window for further development in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

Compound A : N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide ()

- Key Differences :

- Phenyl Substituent : Chlorine (Cl) replaces fluorine (F) at the 4-position of the phenyl ring.

- Sulfonamide Group : A 4-methoxy-3-methylbenzenesulfonamide replaces the naphthalene-2-sulfonamide.

- The smaller benzenesulfonamide group in Compound A might reduce steric hindrance, favoring binding to shallower enzyme pockets compared to the bulkier naphthalene group in the target compound.

Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Key Differences: Core Structure: A pyrazolo[3,4-d]pyrimidine-chromenone hybrid replaces the quinazolinone scaffold. Fluorine Placement: Fluorine is present at position 5 of the chromenone ring and the 3-position of the phenyl group.

- Implications: The chromenone-pyrazolopyrimidine core in Compound B suggests a divergent mechanism of action, possibly targeting kinases or topoisomerases. Multiple fluorine atoms may enhance metabolic stability and binding specificity compared to the single fluorine in the target compound.

Physicochemical and Pharmacological Properties

Key Observations :

- Compound B’s higher molecular weight and dual fluorine atoms suggest a more complex pharmacokinetic profile, possibly requiring advanced formulation strategies.

Q & A

Q. Table 1: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone cyclization | POCl₃, DMF, 90°C | 70–75 | |

| Sulfonamide coupling | NaH, THF, RT | 60–65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.